molecular formula C9H12ClNO B594961 4-(Chloromethyl)-2-isopropoxypyridine CAS No. 1249634-97-6

4-(Chloromethyl)-2-isopropoxypyridine

Cat. No. B594961
CAS RN: 1249634-97-6
M. Wt: 185.651
InChI Key: RZMZMBVMVDAXEY-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-isopropoxypyridine (CMIP) is a chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, containing both a pyridine ring and an isopropoxy group at the 4-position. CMIP has been found to have a wide range of biochemical and physiological effects, and is of interest to researchers due to its potential for use in a variety of laboratory experiments.

Scientific Research Applications

4-(Chloromethyl)-2-isopropoxypyridine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, such as 2-amino-4-(chloromethyl)-6-methoxypyridine and 4-(chloromethyl)-2-hydroxy-6-methoxypyridine. 4-(Chloromethyl)-2-isopropoxypyridine has also been used to study the effects of pyridine-based compounds on the activity of enzymes.

Mechanism of Action

Target of Action

Chloromethyl groups are often used in the synthesis of bioactive compounds, suggesting that this compound could interact with a variety of biological targets .

Mode of Action

Chloromethyl groups are known to be reactive and can participate in various chemical reactions, such as nucleophilic substitutions . This suggests that 4-(Chloromethyl)-2-isopropoxypyridine could interact with its targets through covalent bonding, leading to changes in the target’s function.

Biochemical Pathways

Compounds with chloromethyl groups have been associated with various biochemical processes, including the glyoxalase system and ascorbate-glutathione pathway, which play roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .

Pharmacokinetics

Similar compounds with chloromethyl groups are known to have high gi absorption , suggesting that 4-(Chloromethyl)-2-isopropoxypyridine could also have high bioavailability.

Action Environment

The action, efficacy, and stability of 4-(Chloromethyl)-2-isopropoxypyridine could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s reactivity and stability. Moreover, the presence of other molecules could influence the compound’s interactions with its targets .

Advantages and Limitations for Lab Experiments

The use of 4-(Chloromethyl)-2-isopropoxypyridine in laboratory experiments has several advantages. It is a relatively inexpensive and accessible compound, and can be easily synthesized using a three-step procedure. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of experiments. However, there are some limitations to using 4-(Chloromethyl)-2-isopropoxypyridine in laboratory experiments. It is not well understood how the compound works, so its effects may be unpredictable. Additionally, 4-(Chloromethyl)-2-isopropoxypyridine can be toxic at high concentrations, so caution should be taken when using it in laboratory experiments.

Future Directions

There are a variety of potential future directions for research involving 4-(Chloromethyl)-2-isopropoxypyridine. Further research could be done to better understand the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential therapeutic applications of 4-(Chloromethyl)-2-isopropoxypyridine, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further research could be done to explore the potential for 4-(Chloromethyl)-2-isopropoxypyridine to be used in the synthesis of other compounds, such as drugs or other chemical compounds.

Synthesis Methods

4-(Chloromethyl)-2-isopropoxypyridine can be synthesized using a three-step procedure. The first step is to synthesize 2-isopropoxy-4-chloropyridine, which is done by reacting 4-chloropyridine with isopropyl bromide. The second step is to convert 2-isopropoxy-4-chloropyridine to 4-(chloromethyl)-2-isopropoxypyridine by the reaction of 2-isopropoxy-4-chloropyridine with potassium carbonate. The third and final step is to purify the product by recrystallization.

properties

IUPAC Name

4-(chloromethyl)-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7(2)12-9-5-8(6-10)3-4-11-9/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMZMBVMVDAXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734159
Record name 4-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-isopropoxypyridine

CAS RN

1249634-97-6
Record name 4-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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